molecular formula C18H19NO2 B12644765 Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester CAS No. 144761-93-3

Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester

Cat. No.: B12644765
CAS No.: 144761-93-3
M. Wt: 281.3 g/mol
InChI Key: OFNNBPIYPPTUGK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a phenylbutylidene group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester typically involves a multi-step process. One common method includes the condensation of benzoic acid with 3-phenylbutylideneamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitrobenzoic acids, halogenated benzoic acids

Scientific Research Applications

Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism by which Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 2-(ethylamino)-, methyl ester
  • Benzoic acid, 2-(phenylamino)-, methyl ester

Uniqueness

Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is unique due to the presence of the 3-phenylbutylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

144761-93-3

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

methyl 2-(3-phenylbutylideneamino)benzoate

InChI

InChI=1S/C18H19NO2/c1-14(15-8-4-3-5-9-15)12-13-19-17-11-7-6-10-16(17)18(20)21-2/h3-11,13-14H,12H2,1-2H3

InChI Key

OFNNBPIYPPTUGK-UHFFFAOYSA-N

Canonical SMILES

CC(CC=NC1=CC=CC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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